1,2-Benzenediol, 3-(8Z,11Z)-8,11-pentadecadienyl-
Description
Structure
2D Structure
Properties
IUPAC Name |
3-pentadeca-8,11-dienylbenzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h4-5,7-8,15,17-18,22-23H,2-3,6,9-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTXUPIIESNLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262103 | |
| Record name | 3-(8,11-Pentadecadien-1-yl)-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492-91-1 | |
| Record name | 3-(8,11-Pentadecadien-1-yl)-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(8,11-Pentadecadien-1-yl)-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of Urushiol Compounds in Planta
Botanical Sources and Ecophysiological Contexts of Urushiol (B600771) Production
Urushiols are a class of oily organic compounds primarily known for causing allergic contact dermatitis. wikipedia.orgnih.gov These compounds are characteristic of the Anacardiaceae family of plants. wikipedia.orgsi.edu
Distribution within Anacardiaceae Family
Urushiol and its derivatives are found in a variety of species within the Anacardiaceae family. Notable among these are plants of the Toxicodendron genus, which includes poison ivy (Toxicodendron radicans), poison oak (Toxicodendron diversilobum and Toxicodendron pubescens), and poison sumac (Toxicodendron vernix). wikipedia.orgnih.govwms.orgbritannica.com The Chinese lacquer tree (Toxicodendron vernicifluum), from which the term "urushiol" originates, is another significant source. wikipedia.orgnih.gov
Beyond the Toxicodendron genus, urushiols are also present in other members of the Anacardiaceae family, such as the mango tree (Mangifera indica) and the cashew tree (Anacardium occidentale), though typically in lower concentrations or in parts of the plant not commonly consumed. wikipedia.orgsi.edugoogle.com The heteroolefinic components of urushiols can vary in structure and composition between different plant species. google.com Urushiol III, specifically, is a catechol substituted with a (8E,11E)-pentadeca-8,11-dien-1-yl group and is a known constituent of the allergenic sap produced by members of the Toxicodendron genus, such as poison ivy and poison oak. ebi.ac.uk
The following table provides an overview of notable urushiol-containing plants within the Anacardiaceae family.
| Common Name | Scientific Name | Primary Urushiol-Containing Parts |
| Poison Ivy | Toxicodendron radicans | All parts (leaves, stems, roots) nih.govncsu.edu |
| Poison Oak | Toxicodendron diversilobum, T. pubescens | All parts (leaves, stems, roots) britannica.combritannica.com |
| Poison Sumac | Toxicodendron vernix | All parts, especially leaves and fruit nih.govrrlotion.com |
| Chinese Lacquer Tree | Toxicodendron vernicifluum | Sap wikipedia.orgnih.gov |
| Mango | Mangifera indica | Skin of the fruit, sap wikipedia.orgsi.edu |
| Cashew | Anacardium occidentale | Shell of the nut wikipedia.orgsi.edu |
Influence of Abiotic Factors on Urushiol Accumulation
Environmental conditions, particularly atmospheric carbon dioxide (CO2) levels, have been shown to influence the growth and toxicity of urushiol-producing plants. Research has demonstrated that elevated CO2 levels can stimulate the growth and photosynthesis of poison ivy. usda.govnih.gov A six-year study at the Duke University Free-Air CO2 Enrichment (FACE) experiment found that poison ivy grown in an environment with elevated atmospheric CO2 exhibited increased biomass. nih.gov
Furthermore, elevated CO2 has been linked to changes in the composition of urushiol, leading to the production of a more allergenic form. nih.govanthropocenemagazine.org Specifically, poison ivy grown under higher CO2 concentrations produced a higher ratio of unsaturated to saturated urushiol congeners. anthropocenemagazine.org The severity of the allergic reaction to urushiol is correlated with the degree of unsaturation in the alkyl side chain. pnas.org This suggests that ongoing increases in atmospheric CO2 could lead to poison ivy becoming more abundant and more "toxic" in the future. nih.gov
Proposed Plant Physiological Roles and Adaptive Functions
While the allergenic properties of urushiol are well-documented in humans, its primary role in the plant is not as a defense against people. si.edu Scientists speculate that urushiol evolved as a defense mechanism against microbial pathogens and insects. si.edunih.gov The compound's antimicrobial properties may protect the plant from infections. si.edu
Urushiol is contained within resin canals in the leaves, stems, and roots of the plant. google.combritannica.com When the plant is damaged, the sap containing urushiol leaks out and, upon exposure to air, oxidizes and polymerizes into a blackish lacquer. wikipedia.orgnih.gov This hardening process helps to seal the wound, preventing moisture loss and further pathogen entry. nih.gov The expansion of gene families related to urushiol biosynthesis is thought to contribute to the ecological fitness and adaptability of plants like the lacquer tree. nih.govnih.gov
Genetic and Enzymatic Foundations of Urushiol Biosynthesis
The production of urushiol in plants is a complex process involving multiple genes and enzymes. Recent advancements in genomics and transcriptomics have provided significant insights into the biosynthetic pathways of these compounds.
Transcriptional Profiling and Genomic Insights
The sequencing of the Toxicodendron vernicifluum genome has been a crucial step in understanding urushiol biosynthesis. nih.govnih.gov This research has allowed for the identification of gene families that are expanded in urushiol-producing plants, suggesting their importance in the synthesis of these specialized metabolites. nih.govresearchgate.net Comparative genomic analyses between different Toxicodendron species and cultivars have revealed genomic differences that may account for variations in urushiol accumulation. researchgate.net
Transcriptional profiling of various poison ivy tissues has been employed to identify genes that are expressed in coordination with urushiol production. usda.gov By analyzing the messenger RNA (mRNA) transcripts in different parts of the plant, researchers can pinpoint candidate genes likely involved in the biosynthetic pathway. usda.gov Multi-omics approaches, combining genomic, transcriptomic, and metabolomic data, have been instrumental in identifying key enzyme-encoding genes in the urushiol and lignin (B12514952) biosynthetic pathways in T. vernicifluum. nih.govnih.gov
Identification and Characterization of Type III Polyketide Synthase (PKS) Family Enzymes
The biosynthesis of urushiol is believed to begin with intermediates from fatty acid metabolism. nih.govmgi-tech.com A key class of enzymes implicated in this process is the Type III polyketide synthases (PKS). nih.govmgi-tech.com These enzymes are thought to catalyze the initial step in urushiol production. mgi-tech.commolecbio.ru
Studies have identified numerous PKS genes in the T. vernicifluum genome. mgi-tech.com It is proposed that a Type III PKS utilizes a long-chain fatty acyl-CoA starter molecule and malonyl-CoA to create a tetraketide, which is then further modified to form the characteristic alk(en)yl-catechol structure of urushiol. molecbio.ruashs.org While the exact mechanisms are still under investigation, the identification of these PKS genes provides a critical foundation for further enzymatic and genetic validation of the urushiol biosynthetic pathway. nih.govmgi-tech.com Other enzymes believed to be involved in the process include long-chain acyl-CoA synthetases (ACSL), 3-ketoacyl-CoA synthases (KCS), and various reductases and dehydratases. nih.govresearchgate.net
The following table lists some of the key enzyme families and their proposed roles in urushiol biosynthesis.
| Enzyme Family | Proposed Function in Urushiol Biosynthesis |
| Long-chain acyl-CoA synthetase (ACSL) | Activation of fatty acids |
| 3-ketoacyl-CoA synthase (KCS) | Elongation of the fatty acid chain |
| Type III Polyketide Synthase (PKS) | Catalyzes the initial condensation reaction to form the polyketide backbone |
| Reductases and Dehydratases (e.g., FabZ) | Modification of the polyketide intermediate |
| Laccase (LAC) | Involved in the final polymerization of urushiol in the sap |
Roles of Other Key Enzymes
The biosynthesis of urushiol is a multi-step process orchestrated by a series of key enzymes. While type III polyketide synthase (PKS) is believed to initiate the process, several other enzymes play crucial roles in the subsequent steps. nih.govmgi-tech.com
A study of the Toxicodendron vernicifluum (lacquer tree) genome identified 79 orthologs participating in the urushiol biosynthesis process. nih.gov These include enzymes for long-chain fatty acid synthesis and their derivatives, such as:
Long-chain acyl-CoA synthetase (ACSL): This enzyme is involved in the activation of fatty acids, a crucial step for their participation in metabolic pathways. nih.gov
3-ketoacyl-CoA synthase (KCS): KCS enzymes are involved in the elongation of fatty acid chains. nih.gov
Fatty acyl-ACP thioesterase B (FATB): This enzyme is responsible for cleaving the growing fatty acid chain from the acyl carrier protein (ACP). nih.gov
3-oxoacyl-[acyl-carrier-protein] synthase II (FabF) and 3-hydroxyacyl-[acyl-carrier-protein] dehydratase (FabZ): Both FabF and FabZ are core components of the fatty acid synthase (FAS) complex, which is responsible for the iterative process of fatty acid chain elongation. nih.govunl.edu
Transcriptome and enzyme functional investigations suggest that OXSM/FabF, FabZ, FATB, and ACSL all participate in urushiol production, highlighting the critical role of fatty acid metabolism in providing the long alkyl side chain of the urushiol molecule. nih.govmgi-tech.com
Intermediate Metabolites and Biosynthetic Cascades
The journey from simple precursors to the final urushiol molecule is marked by several key intermediate metabolites. These intermediates provide a roadmap of the biosynthetic pathway, revealing the sequential steps of its construction.
Involvement of Fatty Acid Metabolism Precursors
The biosynthesis of urushiol is thought to begin with precursors from fatty acid metabolism. nih.gov It has been proposed that a fatty acid-CoA molecule, such as hexadecanoyl-CoA , is extended by a polyketide synthase, leading to the formation of an alkyl tetraketone . nih.govnih.gov This initial step underscores the foundational role of fatty acid synthesis in providing the characteristic long hydrocarbon chain of urushiols. nih.gov
Anacardic Acid as a Putative Intermediate
Anacardic acid is widely considered a key intermediate in the biosynthesis of urushiol. nih.govrsc.org It is hypothesized that the alkyl tetraketide undergoes a series of reactions including keto reduction, cyclization, and aromatization to form anacardic acid. nih.gov While the metabolites from the tetraketide to cardanol (B1251761) have not yet been identified in urushiol-producing plants, the presence of anacardic acid in related species like cashew supports its role as a precursor. nih.gov
Cardanol as a Penultimate Metabolite and its Enzymatic Conversion
Further along the biosynthetic pathway, anacardic acid is believed to be decarboxylated to form cardanol . nih.gov The identification of cardanol congeners in poison ivy that correspond to the expected substrates for producing observed urushiol congeners provides strong evidence for cardanol's role as the penultimate metabolite. nih.govnih.gov The final step in the biosynthesis is proposed to be the hydroxylation of cardanol by a specific "cardanol hydroxylase" enzyme, which converts it into the final urushiol product. nih.govresearchgate.netdntb.gov.ua This enzymatic conversion is a critical step in creating the allergenic catechol structure of urushiol. nih.gov
Positional and Regiospecificity of Alkyl Chain Attachments
The attachment of the alkyl chain to the catechol ring is a highly specific process. In urushiols, the long alkyl or alkenyl chain is attached at the 3-position of the catechol ring. wikipedia.org The enzymes involved in the biosynthesis, particularly the polyketide synthases and subsequent cyclization enzymes, are responsible for this precise positional and regiospecificity. This ensures the correct assembly of the urushiol molecule, which is crucial for its biological activity. The attachment of thiolated chains to pyrocatechol, a related compound, occurs through oxidation to o-benzoquinone followed by a nucleophilic attack of the thiol. csic.es This suggests a potential mechanism for the attachment of the alkyl chain in urushiol biosynthesis, where the specificity is dictated by the enzymatic machinery of the plant. csic.es
Molecular Mechanisms of Action of Urushiol Compounds in Biological Systems
Immunological Mechanisms at the Cellular and Subcellular Level
The allergic contact dermatitis induced by urushiol (B600771), the primary allergenic component of plants such as poison ivy, poison oak, and poison sumac, is a classic example of a delayed-type hypersensitivity reaction. This complex immunological response is initiated by the interaction of urushiol with skin cells and is mediated by a cascade of cellular and molecular events.
Urushiol itself is not immunogenic; it is a small molecule known as a hapten. To elicit an immune response, it must first become chemically reactive. Urushiols are considered pro-electrophilic haptens, meaning they require metabolic activation to become electrophilic and capable of binding to proteins. nih.govnih.gov Upon penetrating the skin, urushiol, a catechol derivative, undergoes in vivo oxidation. This process transforms the catechol ring into a highly reactive electrophilic o-quinone. mdpi.commdpi.com This oxidation is a critical step, as the resulting quinone is capable of reacting with nucleophilic residues on cellular proteins. mdpi.commdpi.com
The degree of unsaturation in the alkyl side chain of urushiol congeners can influence their allergenicity, with a higher number of double bonds correlating with a stronger allergic response. wikipedia.org This is because the unsaturation can affect the molecule's ability to be oxidized and subsequently react with proteins.
Once oxidized to its quinone form, urushiol readily reacts with endogenous proteins in the skin through covalent bonding. This process, known as haptenation, involves the formation of a stable conjugate between the urushiol-quinone and nucleophilic side chains of amino acids such as cysteine and lysine (B10760008) on skin proteins. mdpi.comnih.gov The resulting urushiol-protein complex is recognized by the immune system as a foreign substance, or "neoantigen." mdpi.commdpi.comnih.gov These neoantigens are the actual triggers of the specific immune response that leads to contact dermatitis. mdpi.comwikipedia.org
The formation of these neoantigens is a crucial step in the sensitization process. The body, which previously did not react to its own proteins, now identifies these modified proteins as immunogenic, initiating an adaptive immune response. nih.gov
The presentation of urushiol-derived antigens to T-cells is a multifaceted process involving different pathways. Traditionally, small haptens like urushiol were thought to be processed through the endogenous pathway for presentation to CD8+ T-cells and the exogenous pathway for CD4+ T-cells. nih.gov However, recent research has highlighted a significant role for the non-classical MHC-like molecule, CD1a, in the presentation of urushiol. nih.govoup.com
CD1a is abundantly expressed on Langerhans cells in the epidermis and is specialized in presenting lipid antigens to T-cells. nih.govoup.com Urushiol, being a lipid-soluble molecule, can be directly presented by CD1a molecules on the surface of Langerhans cells without the need for covalent protein binding, challenging the traditional hapten hypothesis. childrenshospital.org Structural studies have shown that urushiol congeners, such as the diunsaturated pentadecylcatechol (C15:2), can bind directly within the antigen-binding cleft of the CD1a molecule. nih.govoup.comnih.gov This direct presentation of the unmodified lipid component of urushiol to T-cells represents a novel mechanism for the initiation of the allergic response. childrenshospital.org
Both CD4+ and CD8+ T-cells are implicated in the immune response to urushiol, although their precise roles and interactions are complex. The response to urushiol is predominantly mediated by T-cells. wikipedia.org
CD8+ T-cells: These cytotoxic T-cells have been traditionally considered the primary effectors in urushiol-induced contact dermatitis. nih.govresearchgate.net They are activated by the presentation of urushiol-peptide complexes on MHC class I molecules and are responsible for the direct killing of skin cells that display these neoantigens, leading to the characteristic blistering and tissue damage. nih.gov The activation of urushiol-specific CD8+ T-cells requires co-stimulation through the CD28/B7 pathway. nih.gov
CD4+ T-cells: While some studies suggest a downregulatory role for CD4+ T-cells in the response to urushiol, nih.govresearchgate.net others have demonstrated their crucial involvement in driving the inflammatory response, particularly through the CD1a presentation pathway. nih.govfrontiersin.org Urushiol-specific CD4+ T-cells, particularly those producing IL-17 and IL-22, are activated by CD1a-presenting Langerhans cells. nih.govnih.govgrantome.com The balance between CD4+ and CD8+ T-cell responses may influence the severity and characteristics of the allergic reaction.
A diverse array of cytokines orchestrates the inflammatory cascade in urushiol-induced contact dermatitis. Key cytokines involved include:
Interleukin-17 (IL-17) and Interleukin-22 (IL-22): These cytokines are predominantly produced by CD4+ T-helper 17 (Th17) cells upon recognition of urushiol presented by CD1a. nih.govnih.govharvard.edu Both IL-17 and IL-22 are potent pro-inflammatory cytokines that act on keratinocytes, inducing the production of other inflammatory mediators and contributing to the characteristic skin inflammation and itching. nih.govharvard.edu Studies in CD1a-transgenic mice have shown that urushiol triggers a strong Th17 response. nih.govmdpi.com
Interferon-gamma (IFN-γ): This cytokine is a hallmark of Th1-mediated immune responses and is secreted by activated CD8+ T-cells. mdpi.comnih.gov IFN-γ contributes to the inflammation by activating macrophages and enhancing the expression of MHC molecules, thereby amplifying the immune response. nih.gov
The interplay between these cytokine networks determines the nature and intensity of the inflammatory reaction in the skin.
Langerhans cells, the resident dendritic cells of the epidermis, are critical for initiating the immune response to urushiol. wikipedia.orgwikipedia.org Upon contact with urushiol, these cells perform several key functions:
Antigen Capture and Processing: Langerhans cells take up urushiol that has penetrated the skin. wikipedia.orgwikipedia.org Inside the cell, urushiol can be oxidized and bind to proteins to form neoantigens. nih.gov
Migration: After capturing the antigen, Langerhans cells migrate from the epidermis to the draining lymph nodes. wikipedia.org
Antigen Presentation: In the lymph nodes, Langerhans cells present the urushiol-derived antigens to naive T-cells. wikipedia.org As previously discussed, this can occur via MHC molecules or, significantly, through the CD1a molecule for direct lipid presentation. nih.govfrontiersin.org The presentation of urushiol by CD1a on Langerhans cells is a key step in the activation of IL-17 and IL-22-producing CD4+ T-cells. nih.govfrontiersin.org
The strategic location of Langerhans cells in the skin and their specialized antigen-presenting capabilities make them indispensable for the initiation of the adaptive immune response against urushiol. harvard.edu
Mitochondrial Dysfunction and Disruption of Electron Transport Chain (e.g., Binding to Cytochrome c1)
Urushiol compounds, including Urushiol III, have been identified as potent agents of mitochondrial dysfunction. Research indicates that these lipophilic molecules interfere with cellular respiration by directly targeting the electron transport chain (ETC). The primary site of action is within Complex III, also known as the cytochrome bc₁ complex, a critical component of oxidative phosphorylation.
The mechanism of inhibition involves the disruption of electron flow. Both the catechol head and the long aliphatic side chain of the urushiol molecule are necessary for this inhibitory effect. Studies using urushiol analogues have demonstrated that these compounds halt the transfer of electrons, leading to a breakdown in the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The degree of unsaturation in the aliphatic chain has been shown to correlate with the potency of this inhibition; molecules with more double bonds, such as the tri-unsaturated chain of Urushiol III, exhibit a stronger inhibitory effect on mitochondrial respiration compared to saturated or less unsaturated congeners.
Further investigations into the precise molecular interactions have revealed that urushiols can covalently modify components of the ETC. Using radiolabeled urushiol analogues, studies have demonstrated direct binding to cytochrome c₁, a core subunit of Complex III. This binding event is believed to be a key factor in the obstruction of the electron flow between cytochrome b and cytochrome c₁. This interruption of the mitochondrial respiratory chain is considered a significant mechanism through which urushiols initiate a cellular stress response, contributing to their biological effects.
Table 1: Effects of Urushiol Compounds on Mitochondrial Respiration
| Parameter | Observation | Implication for Urushiol III |
|---|---|---|
| Target Site | Complex III (Cytochrome bc₁ complex) of the Electron Transport Chain | Direct inhibition of a critical stage in cellular energy production. |
| Mechanism | Interruption of electron flow from cytochrome b to cytochrome c₁ | Reduced ATP synthesis and collapse of mitochondrial membrane potential. |
| Molecular Interaction | Evidence of covalent binding to cytochrome c₁ | Chemical modification of ETC proteins, leading to functional impairment. |
| Structural Requirement | Both catechol moiety and aliphatic side chain are necessary for activity | The complete molecular structure is essential for its toxicological action. |
| Influence of Unsaturation | Higher degree of unsaturation in the alkyl chain increases inhibitory effect | The three double bonds in Urushiol III's side chain suggest a high potential for mitochondrial disruption. |
Induction of Reactive Oxygen Species (ROS) Generation in Immunological Contexts
The disruption of the mitochondrial electron transport chain by Urushiol III is a direct cause of increased reactive oxygen species (ROS) generation. When the electron flow is inhibited at Complex III, electrons can leak from the transport chain and prematurely react with molecular oxygen, forming superoxide (B77818) anions (O₂⁻). This initial ROS can then be converted into other reactive species, such as hydrogen peroxide (H₂O₂), leading to a state of oxidative stress within the cell.
This induction of ROS is a critical event in the immunological response to urushiols. The sudden increase in intracellular ROS acts as a "danger signal," triggering innate immunity pathways. Oxidative stress can lead to the activation of transcription factors like NF-κB, which controls the expression of pro-inflammatory genes. This process is fundamental to the initial stages of the allergic contact dermatitis caused by urushiol exposure. The generation of ROS and subsequent oxidative damage contribute to the maturation of dendritic cells (Langerhans cells) in the skin, which are crucial for capturing the antigen and initiating the T-cell mediated adaptive immune response that characterizes the allergic reaction.
Furthermore, the catechol group of Urushiol III is redox-active and can be oxidized to a highly reactive ortho-quinone intermediate. This bioactivation process not only facilitates the covalent binding of urushiol to skin proteins (haptenization) but can also contribute to the generation of ROS, further amplifying the oxidative stress and inflammatory signaling that drives the immunological reaction.
Non-Immunological Investigated Biological Activities in Research Models
Antimicrobial Mechanisms of Action
Beyond its well-known allergenic properties, Urushiol III and related compounds have been investigated for their broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria. The unique amphipathic structure of Urushiol III, combining a polar catechol head with a long, nonpolar hydrocarbon tail, allows it to employ a multi-pronged approach to inhibit microbial growth.
The long, C17 unsaturated alkyl side chain of Urushiol III is highly hydrophobic, giving it a strong affinity for the lipid components of bacterial cell membranes. This hydrophobicity allows the molecule to readily insert itself into the phospholipid bilayer of the bacterial membrane. nih.gov The integration of these foreign molecules disrupts the highly organized structure and fluidity of the membrane. This physical perturbation compromises the membrane's integrity, leading to increased permeability, leakage of essential cytoplasmic contents (such as ions and metabolites), and ultimately, cell lysis. nih.govnih.gov Electron microscopy studies have visually confirmed this mechanism, showing rapid morphological changes, membrane separation, vacuolization, and lysis in bacteria exposed to urushiols. nih.gov
The phenolic catechol group of Urushiol III is a key player in its antimicrobial action through the induction of oxidative stress. nih.gov The phenolic hydroxyl groups can be readily oxidized, particularly once inside the bacterial cell, to form reactive quinone intermediates. mdpi.com This process can generate ROS, such as superoxide radicals and hydrogen peroxide. nih.govresearchgate.net The accumulation of these ROS overwhelms the bacterial antioxidant defense systems, leading to widespread damage to critical cellular components. This includes lipid peroxidation of the cell membrane, denaturation of proteins, and fragmentation of DNA, all of which contribute to bacterial cell death. nih.govresearchgate.net Urushiol can also interfere with the bacterium's own defense mechanisms by inhibiting antioxidant enzymes like superoxide dismutase (SOD) and catalase, further exacerbating the state of oxidative stress. mdpi.com
Table 2: Summary of Antimicrobial Mechanisms of Urushiol III
| Mechanism | Structural Feature Responsible | Mode of Action | Consequence for Bacteria |
|---|---|---|---|
| Membrane Disruption | Hydrophobic C17 Alkyl Side Chain | Insertion into and disruption of the phospholipid bilayer. | Loss of membrane integrity, leakage of cytoplasm, cell lysis. nih.govnih.gov |
| Oxidative Stress | Redox-Active Phenolic Groups | Oxidation of catechol to quinone, generating Reactive Oxygen Species (ROS). | Lipid peroxidation, protein denaturation, DNA damage, cell death. nih.govmdpi.com |
| Enzyme Inhibition | Catechol Hydroxyl Groups | Formation of hydrogen bonds with active sites of bacterial enzymes. | Disruption of essential metabolic pathways and cellular functions. nih.gov |
Modulation of Intracellular Signaling Pathways in Cell Culture Models (e.g., Apoptosis Induction, p53-dependent pathways, Caspase Activation)
Research into the molecular mechanisms of urushiol compounds has revealed significant effects on intracellular signaling pathways, particularly those governing cell death and proliferation in cancer cell models. Studies using human gastric adenocarcinoma cell lines have demonstrated that urushiol's effects are highly dependent on the p53 tumor suppressor gene status of the cells. nih.govresearchgate.net
In cell culture models, urushiol has been shown to be a potent inducer of apoptosis, or programmed cell death, in cancer cells possessing a functional, wild-type p53 gene. nih.gov Conversely, in cells with a mutant p53 gene, urushiol does not induce these same apoptotic features. nih.govresearchgate.net The cytotoxic and growth-inhibitory effects of urushiol have been observed in a concentration-dependent manner in gastric cancer cells. nih.gov
| Cell Line | p53 Status | IC50 Value (48h treatment) | Primary Cellular Outcome |
|---|---|---|---|
| MKN-45 | Wild-Type | ~15 µg/ml | Apoptosis |
| MKN-28 | Mutant | ~20 µg/ml | G1 Phase Cell Cycle Arrest |
Apoptosis Induction and p53-Dependent Pathways
The induction of apoptosis by urushiol in p53 wild-type cells (MKN-45) is characterized by distinct molecular and morphological changes. nih.gov Treatment with urushiol leads to apoptotic nuclear condensation, DNA fragmentation, and the formation of apoptotic bodies. nih.govresearchgate.net This process is closely linked to the activation of a p53-dependent signaling pathway. nih.gov
Following urushiol treatment in MKN-45 cells, a notable up-regulation of p53 protein expression occurs. nih.gov The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its activation can trigger cell death in response to cellular stress. nih.gov The activation of p53, in turn, mediates the expression of other proteins involved in apoptosis. nih.gov For instance, the expression of the Fas receptor and its ligand (Fas-L) were observed to be up-regulated in urushiol-treated MKN-45 cells, indicating a potential activation of the extrinsic apoptosis pathway. nih.gov
Caspase Activation
A key mechanism in the execution of apoptosis is the activation of a cascade of cysteine proteases known as caspases. nih.gov Caspase-3 is a critical executioner caspase that, when activated, cleaves numerous cellular proteins, leading to the dismantling of the cell. nih.gov
In studies on p53 wild-type MKN-45 cells, urushiol treatment resulted in the activation of caspase-3. nih.gov Western blot analysis detected the active form (19 kDa) of the enzyme following exposure to urushiol. nih.gov A direct consequence and well-established marker of caspase-3 activation is the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov The cleavage of PARP was concomitantly observed in urushiol-treated MKN-45 cells, confirming the activation of the caspase cascade and the execution of the apoptotic program. nih.gov
In contrast, these markers of apoptosis, including DNA fragmentation and caspase activation, were not observed in the p53-mutant MKN-28 cells. nih.gov In these cells, urushiol instead induced a cytostatic G1 phase cell cycle arrest, which was mediated by a p53-independent up-regulation of the cyclin-dependent kinase inhibitors p21WAF1/CIP1 and p27KIP1. nih.govresearchgate.net
| Protein/Marker | Function | Effect of Urushiol Treatment |
|---|---|---|
| p53 | Tumor suppressor, apoptosis regulation | Up-regulated |
| Fas/Fas-L | Death receptor and ligand | Up-regulated |
| Caspase-3 | Executioner caspase | Activated |
| PARP | DNA repair enzyme, caspase-3 substrate | Cleaved |
| Bcl-2/Bax Ratio | Regulation of apoptosis | Decreased |
These findings collectively demonstrate that in specific cell culture models, urushiol modulates intracellular signaling pathways to induce apoptosis through a mechanism that is dependent on functional p53 and involves the activation of the caspase cascade. nih.gov
Structure Activity Relationship Sar Studies of Urushiol Compounds
Correlation between Alkyl Chain Length and Biological Efficacy/Reactivity
The length of the alkyl side chain on the catechol ring is a significant determinant of urushiol's biological activity. Research has demonstrated a direct correlation between chain length and the potency of the allergic response.
Allergenic Potency : Studies on synthetic urushiol (B600771) analogues have shown that the sensitizing capacity increases with the length of the alkyl side chain. nih.govscilit.com For instance, a study on catechols with varying side-chain lengths found that sensitizing potency reached a maximum with chain lengths of C11 and C12. scilit.com Poison ivy predominantly contains urushiols with a 15-carbon side chain (pentadecylcatechols), while poison oak contains mostly those with a 17-carbon side chain (heptadecylcatechols), both of which are potent allergens. google.com
Antimicrobial Activity : The alkyl chain also plays a role in the antimicrobial properties of urushiol. The hydrophobic nature of the long alkyl chain allows the molecule to insert into the phospholipid bilayers of bacterial cell membranes, disrupting their integrity and leading to cell lysis. mdpi.comresearchgate.net This membrane-disrupting capability is enhanced by the length of the chain, contributing to urushiol's efficacy against various pathogens, including Helicobacter pylori. mdpi.comresearchgate.net Synthetic urushiol derivatives with different chain lengths have shown varying levels of antimicrobial activity against food spoilage and pathogenic microorganisms. tandfonline.com
The following table summarizes the findings on the effect of alkyl chain length on the biological activity of urushiol analogues.
Influence of Degree of Unsaturation (e.g., mono-, di-, triene, specifically Urushiol III) on Activity Profiles
The number of double bonds in the alkyl side chain significantly modulates the reactivity and biological efficacy of urushiol congeners. Urushiol III, a C15 triene, is one of the most potent of these congeners.
Allergenicity : There is a clear consensus in research that the severity of the allergic reaction to urushiol increases with the degree of unsaturation in the side chain. nih.govmdpi.com Urushiol congeners with more double bonds are considered more allergenically potent. nih.gov This means that the triene components of urushiol, such as Urushiol III, are more reactive and elicit a stronger immune response than their monoene or saturated counterparts. nih.gov The increased reactivity is attributed to the higher susceptibility of unsaturated chains to oxidation, which is a key step in forming the hapten that triggers the allergic cascade. google.com Studies have shown that the saturated catechols are only partially as active as the unsaturated urushiol oil. nih.gov
Chemical Reactivity : The double bonds in the side chains, particularly in polyunsaturated congeners like Urushiol III, are prone to auto-oxidative radical chain reactions. rsc.org This reactivity contributes to the polymerization process that forms the hard, durable lacquer for which urushi is known. rsc.org However, this same reactivity also makes the unsaturated components less stable and more prone to oxidation and polymerization upon exposure to air, which is a factor in their allergenicity. google.com Research has indicated that under elevated atmospheric CO2 conditions, poison ivy produces a higher proportion of unsaturated urushiol congeners, including the triene form, making the plant more "poisonous" to humans. pnas.org
The table below details the impact of unsaturation on urushiol's activity.
Importance of the Catechol Moiety for Molecular Reactivity and Biological Effects
The catechol (1,2-dihydroxybenzene) ring is the cornerstone of urushiol's chemical reactivity and subsequent biological effects. Both the hydroxyl groups and their ortho-positioning are essential.
Hapten Formation and Allergenicity : The catechol moiety is critical for the allergic reaction. nih.gov Upon skin contact, the catechol ring is oxidized to a highly reactive electrophilic o-quinone. google.com This o-quinone then covalently binds to skin proteins, a process known as haptenation, forming new antigens (neoantigens). acs.org It is this modified protein that is recognized as foreign by the immune system, initiating a delayed-type hypersensitivity reaction. google.com Studies using urushiol analogues have confirmed the indispensability of the catechol group; for example, blocking the hydroxyl groups (as in urushiol dimethyl ether or heptadecylveratrole) renders the molecule non-allergenic. mdpi.comnih.gov
Polymerization and Adhesion : The catechol group is fundamental to the curing and polymerization of urushiol into a durable lacquer. researchgate.net The process involves enzymatic (laccase-catalyzed) or auto-oxidation of the catechol to a semiquinone radical, which then initiates polymerization, leading to the formation of C-C and C-O-C crosslinks. rsc.orgrsc.org This inherent reactivity also gives urushiol-based materials strong adhesive properties, a characteristic inspired by the catechol-rich adhesive proteins found in mussels. researchgate.net
Antimicrobial and Antioxidant Activity : The redox-active phenolic hydroxyl groups are a primary source of urushiol's antimicrobial action. mdpi.com They can induce oxidative stress in microbes through the generation of reactive oxygen species (ROS) and interfere with essential bacterial enzymes via hydrogen bonding. mdpi.com Furthermore, the catechol structure is a well-known antioxidant pharmacophore, capable of scavenging free radicals, although this can also lead to the formation of the reactive quinone. rroij.com
Applications of Computational Modeling and Machine Learning in SAR Prediction
The complexity of urushiol's structure and its interaction with biological systems makes it a candidate for modern computational analysis. While specific models for Urushiol III are not widely published, the principles are applicable.
Predicting Allergenicity : Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the skin sensitization potential of chemicals, including those with structures similar to urushiol. europa.eu Machine learning algorithms, such as CatBoost and Support Vector Machines (SVM), can be trained on datasets of known allergens to identify structural alerts—molecular substructures associated with toxicity. nih.govnih.gov For instance, the catechol functionality itself can be flagged as a potential risk factor in such models. nih.gov These approaches aim to predict the allergenic potential of new or untested compounds, reducing the need for extensive animal testing. nih.gov
Optimizing Formulations : Computational tools like response surface methodology can be used to optimize formulations of urushiol-based compounds for specific applications, such as drug delivery. scienceopen.com By creating polynomial models, researchers can predict how variables like concentration and solvent ratios will affect outcomes like drug-loading and encapsulation efficiency. scienceopen.com
Enhancing Bioactivity : Computational modeling can assist in designing new urushiol derivatives with enhanced efficacy and reduced allergenicity. mdpi.com By predicting how molecular modifications—such as halogenation or sulfonation—might alter the structure-activity relationship, researchers can more efficiently identify promising new compounds for antimicrobial or other applications. mdpi.com Although still an emerging area for urushiols, these in silico methods hold significant promise for future research and development. mdpi.commdpi-res.com
Advanced Analytical Methodologies for Urushiol Research
Extraction and Purification Techniques for Research Applications
The isolation of urushiol (B600771) from botanical sources presents a significant challenge due to its propensity for air oxidation, polymerization, and irreversible binding to common chromatographic adsorbents. nih.gov Consequently, specialized extraction and purification protocols are essential to obtain high-purity Urushiol III for research purposes.
Optimized Solvent Extraction Protocols
Modern extraction methods have moved towards prioritizing hydrophobic solvents to minimize the co-extraction of hydrophilic impurities and reduce catechol oxidation. Methylene (B1212753) chloride (dichloromethane) has been identified as a highly effective solvent, demonstrating a significant improvement in yield from poison ivy leaves compared to traditional ethanol-based extractions. The low boiling point of methylene chloride (40°C) also allows for gentle solvent removal, further preserving the integrity of the urushiol compounds.
Alternative solvents such as tetrahydrofuran (B95107) (THF), isopropanol (B130326), and combinations thereof have also been utilized. For instance, soaking poison ivy leaves in THF or a 1:1 mixture of isopropanol and THF has been shown to yield extracts containing a significant percentage of urushiol. google.com A multi-step process involving an initial extraction with a primary organic solvent followed by a liquid-liquid extraction with immiscible solvents of differing polarities, such as hexane (B92381) and acetonitrile (B52724), can further enhance purity. google.comwipo.int
Ultrasonic-assisted extraction (UAE) has also been explored to optimize the recovery of urushiol. Studies have shown that factors such as the solvent-to-solid ratio, extraction time, and temperature significantly impact the yield. For diene urushiol, optimal conditions were found to be an extraction time of 55 minutes, a temperature of 50°C, and a solvent-to-solid ratio of 10:1 mL/g. mdpi.com
Table 1: Comparison of Solvent Systems for Urushiol Extraction
| Solvent System | Plant Source | Reported Urushiol Content/Yield | Reference |
|---|---|---|---|
| Methylene Chloride | Poison Ivy Leaves | 0.143% yield | |
| Tetrahydrofuran (THF) | Poison Ivy Leaves | ~31% w/w urushiol | google.com |
| 1:1 Isopropanol:THF | Poison Ivy Leaves | ~32% w/w urushiol | google.com |
| 1:1 Dichloromethane:THF | Poison Ivy Leaves | ~30% w/w urushiol | google.com |
| Methylene Chloride | Poison Ivy Leaves and Stems | 58% w/w urushiol | google.com |
Chromatographic Purification Strategies (e.g., Silica (B1680970) Gel Column Chromatography)
Following initial extraction, chromatographic techniques are crucial for the purification of Urushiol III from the crude extract. Silica gel column chromatography is a widely employed method for this purpose. nih.govmdpi.com The crude urushiol extract is loaded onto a silica gel column, and a solvent or a gradient of solvents is used to elute the different components. Due to the strong adsorption of urushiol congeners on silica gel, this process can sometimes result in low yields. nih.gov
To enhance purification efficiency, modified silica gel media have been developed. One such innovation is the use of a thiazole-derivatized silica gel. google.comwipo.int This specialized medium has been shown to improve purification, allowing for the attainment of urushiol extracts with purities exceeding 96%. google.com The purification process with thiazole (B1198619) silica gel typically involves eluting the urushiol with chloroform. google.com
In some protocols, a pH-controlled extraction-recrystallization method is utilized as an alternative or supplementary step to column chromatography, particularly when dealing with synthetic analogues that also exhibit strong adsorption to silica gel. nih.gov
Chromatographic Characterization Techniques
Once extracted and purified, a suite of advanced chromatographic techniques is used to characterize and quantify Urushiol III and its related congeners.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of urushiols. nih.gov Due to the low volatility of urushiol compounds, a derivatization step, typically trimethylsilyl (B98337) (TMS) silylation, is required before analysis. researchgate.netnih.gov This process increases the volatility of the catechols, allowing them to be separated on a polar capillary column in the gas chromatograph. researchgate.netnih.gov The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. researchgate.netnih.gov
GC-MS analysis can confirm the presence of C15 and C17 substituted urushiols with varying degrees of unsaturation. acs.orgresearchgate.net A known electron-impact silanized fragment, 3-methylcatechol (B131232) (3MC), can serve as a surrogate standard for the quantification of total alk-(en)-yl catechols. nih.gov GC-MS methods have been validated with limits of detection (LODs) for urushiol standards reported to be between 1.74 and 2.67 µg/mL. researchgate.netnih.gov
Table 2: Key Parameters in GC-MS Analysis of Urushiol
| Parameter | Description | Reference |
|---|---|---|
| Derivatization | Trimethylsilyl (TMS) silylation | researchgate.netnih.gov |
| Column | Polar capillary column | researchgate.netnih.gov |
| Identification | Based on retention times and mass fragmentation patterns | researchgate.netnih.gov |
| Surrogate Standard | 3-Methylcatechol (3MC) | nih.gov |
| Limit of Detection (LOD) | 1.74–2.67 µg/mL | researchgate.netnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful tool for the determination of urushiol congeners, offering high sensitivity and specificity without the need for derivatization. acs.orgresearchgate.net This technique couples the separation capabilities of liquid chromatography with the precise detection of tandem mass spectrometry. acs.orgresearchgate.net
In a typical LC-MS/MS setup, urushiol mixtures are separated on a C18 reversed-phase column. acs.orgresearchgate.net Atmospheric pressure ionization (API) sources, such as atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI), are used to ionize the urushiol molecules as they elute from the column. acs.orgresearchgate.net ESI has been shown to yield [M-H]⁻ ions and adducts, while APCI primarily produces [M-H]⁻ and MH⁺ ions. acs.orgresearchgate.net
The tandem mass spectrometry aspect (MS/MS) involves the selection of a specific parent ion and its fragmentation to produce daughter ions. This process provides detailed structural information, enabling the identification of specific urushiol congeners. acs.orgresearchgate.net Negative ion API-LC-MS/MS has demonstrated very low detection limits, around 8 pg/µL for ESI. acs.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analysis and purification of urushiol. HPLC systems, often equipped with a UV detector, can effectively separate different urushiol congeners. mdpi.commdpi.com
For analytical purposes, a C18 reversed-phase column is commonly employed. mdpi.comacs.org The mobile phase typically consists of a mixture of acetonitrile and water, sometimes with additives like acetic acid or trifluoroacetic acid to improve peak shape and resolution. mdpi.commdpi.com For example, a mobile phase of acetonitrile and water (83:17) has been used for the quantitative determination of diene urushiol, with detection at a wavelength of 225 nm. mdpi.com Another method for urushiol analysis uses a mobile phase of acetonitrile and 0.1 vol.% aqueous trifluoroacetic acid (9:1) with UV detection at 260 nm. mdpi.com HPLC analysis allows for the quantification of specific urushiols by comparing peak areas to those of known standards. mdpi.commdpi.com
Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography (SFC) has been employed for the analysis of urushiol components, offering an alternative to traditional liquid and gas chromatography methods. manupropria-pens.chresearchgate.net In one application, SFC was used to analyze the composition of urushi, the sap from the lacquer tree Rhus verniciflua. manupropria-pens.ch The analysis was performed using a column with 30% biphenyl (B1667301) and 70% methyl silicone. The conditions involved an initial pressure of 100 atm for 5 minutes, which was then increased to 416 atm at a rate of 10 atm per minute. A flame ionization detector (FID) set at 325°C was used for detection. manupropria-pens.ch While this technique showed potential, the resulting chromatogram for a sample of Japanese raw urushi yielded a broad and not well-resolved peak centered at a retention time of 36.0 minutes. manupropria-pens.ch The complexity of the urushiol mixture presents a significant challenge for achieving complete separation of all congeners by SFC alone. manupropria-pens.chresearchgate.net
Capillary Gas Chromatography (C-GC)
Capillary gas chromatography (C-GC) is a powerful and widely used technique for the detailed analysis of urushiol mixtures. manupropria-pens.chresearchgate.netgrantome.com This method provides high resolution, allowing for the separation of individual urushiol congeners. researchgate.netgrantome.com For the analysis of urushiol from Rhus verniciflua, a Hewlett Packard 5890 gas chromatograph equipped with a 25 m x 0.2 mm i.d. fused silica column (HP-5, SE-54, a phenyl-methyl silicone) has been utilized. manupropria-pens.ch The operational parameters included helium as the carrier gas at 25 psi, an injection temperature of 300°C, and a temperature program starting from 220°C and increasing to 300°C at a rate of 5°C per minute. manupropria-pens.ch Flame ionization was used for detection, and this method demonstrated good reproducibility with a variation of less than ±2% between injections. manupropria-pens.ch
Without derivatization, a mixture of urushiol congeners can be separated into ten components in under 13 minutes using a 25 m x 0.2 mm I.D. WCOT column coated with methylsilicone. researchgate.net This separation is achieved with a temperature-programmed operation from 230 to 290°C at 5°C/min. researchgate.net The relative standard deviation for the quantification of abundant components was less than 4%, and the retention time reproducibility was as low as 0.4%. researchgate.net
In a study of Japanese raw urushi, C-GC analysis revealed distinct peaks at retention times of 9.4 minutes, 11.2 minutes, and 12.2 minutes (large peaks), as well as smaller peaks at 9.9 minutes, 11.4 minutes, and 13.2 minutes. manupropria-pens.ch
Spectroscopic Elucidation Methods
Spectroscopic methods are indispensable for the structural elucidation of urushiol congeners, providing detailed information about their molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, High-Resolution NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of urushiol and its derivatives. manupropria-pens.chmemphis.edufrontiersin.org High-resolution NMR, including ¹H NMR and ¹³C NMR, provides detailed insights into the molecular structure. manupropria-pens.chfrontiersin.orgrsc.orgrsc.orgrsc.orgmdpi.comrsc.orgmdpi.com
In one study, ¹H NMR spectra were acquired on a Bruker AVANCE 500 spectrometer, and chemical shifts were reported relative to the DMSO solvent peak at 2.5 ppm. nih.gov The presence of a phenol (B47542) ring, a key feature of the catechol structure, was identified by signals between 7.0 and 7.5 ppm. nih.gov Signals for CH₂ groups were observed between 1.0 and 1.5 ppm, and the CH₃ group signal appeared at 0.8 ppm. nih.gov
For urushiol analogues, ¹H NMR spectra can effectively distinguish between different structures. rsc.org The aromatic protons of the 3-substituted catechol unit typically appear as a set of three signals between δ 6.5 and 7.0 ppm. rsc.org The differences in the spectra of various analogues are evident in the signals from the fatty acid chains. rsc.org For example, vinylic hydrogen signals appear around δ 5.36 ppm, and the resonance of a methylene group flanked by two C=C bonds is found at approximately δ 2.80 ppm. rsc.org
¹³C NMR spectroscopy provides complementary information. For instance, in a study of a urushiol-based benzoxazine (B1645224) monomer, the peaks for the protons in Ar–CH₂–N and O–CH₂–N were observed at 4.01 and 4.99 ppm, respectively, confirming the formation of the benzoxazine ring. frontiersin.org
Below is a table summarizing characteristic ¹H NMR chemical shifts for a urushiol analogue:
| Functional Group | Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.5 - 7.0 |
| Vinylic Protons | ~5.36 |
| Methylene (adjacent to C=C) | ~2.06 |
| Methylene (between two C=C) | ~2.80 |
This table is based on data for urushiol analogues and provides a general reference. rsc.org
Advanced Mass Spectrometry (MS) Applications (e.g., ESI-MS, K+IDS, MALDI-MS Imaging)
Advanced mass spectrometry (MS) techniques are crucial for the identification and characterization of urushiol congeners, offering high sensitivity and specificity. manupropria-pens.chmemphis.eduglobaljournals.orgresearchgate.netdntb.gov.uamdpi.comnih.govresearchgate.netnih.govrsc.orgresearchgate.nettandfonline.com
Electrospray Ionization Mass Spectrometry (ESI-MS) , often coupled with high-performance liquid chromatography (HPLC), has been successfully used to analyze urushiol congeners in complex mixtures like poison ivy extract. globaljournals.orgresearchgate.net This method can confirm the fragmentation patterns of various urushiol congeners. globaljournals.org High-resolution mass spectrometry with ESI has been used to determine the exact mass of urushiol derivatives, with results for [M+H]⁺ ions confirming their molecular formulas. rsc.org
Potassium Ionization of Desorbed Species (K⁺IDS) is another mass spectrometry technique that has been applied to the characterization of urushiol components. manupropria-pens.ch In the analysis of a Japanese raw urushi sample, K⁺IDS mass spectrometry revealed major peaks at [M]K⁺ = 354, 356, and 372 daltons. manupropria-pens.ch Smaller peaks were also observed at [M]K⁺ = 379 and 395 daltons. manupropria-pens.ch
Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI) is a powerful tool for visualizing the spatial distribution of different urushiol congeners within plant tissues. researchgate.netdntb.gov.uamdpi.comnih.govresearchgate.net In a study on poison ivy stems, MALDI-MSI revealed that urushiol congeners with 15-carbon side chains were primarily located in the resin ducts, whereas those with 17-carbon side chains were more broadly distributed in the cortex and vascular tissues. researchgate.netdntb.gov.uamdpi.comnih.gov For these analyses, urushiols were detected as [M+Na]⁺ ions with a mass tolerance of less than 10 ppm. mdpi.com
The following table presents the theoretical and observed m/z values for the sodium adducts of various urushiol congeners as identified by MALDI-MS. mdpi.com
| Urushiol Congener | Theoretical m/z [M+Na]⁺ | Observed m/z [M+Na]⁺ |
| C15:1 | 337.2138 | 337.2131 |
| C15:2 | 335.2009 | 335.1982 |
| C15:3 | 333.1832 | 333.1826 |
| C17:1 | 365.2451 | 365.2446 |
| C17:2 | 363.2302 | 363.2295 |
| C17:3 | 361.2145 | 361.2139 |
Data sourced from MALDI-MSI analysis of poison ivy stem sections. mdpi.com
Derivatization Strategies for Enhanced Analytical Resolution (e.g., Silylation)
To improve the analytical resolution and volatility of urushiol components, especially for gas chromatography (GC) analysis, derivatization is a commonly employed strategy. grantome.comrsc.orgmdpi.comnih.govnih.govoup.comoup.comnih.govunipi.itmdpi.comunipi.it
Silylation , the process of replacing the acidic protons of the catechol hydroxyl groups with trimethylsilyl (TMS) groups, is a widely used derivatization technique for urushiol analysis. grantome.comnih.govoup.comoup.comnih.govunipi.itunipi.itresearchgate.net This is often achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with trimethylchlorosilane (TMCS), or N-trimethylsilylimidazole (TMS). nih.govoup.com The resulting TMS derivatives of urushiol are more volatile and less polar, making them more amenable to GC-MS analysis. oup.comoup.comnih.govresearchgate.net For instance, the analysis of urushiol in sumac and other food ingredients involved extraction followed by trimethylsilyl silylation and subsequent GC-MS analysis using a polar capillary column. oup.comoup.comnih.govresearchgate.net In some methods, 1,1,1,3,3,3-hexamethyldisilazane (HMDS) is used as the silylating agent for in situ derivatization during pyrolysis-GC-MS. unipi.itunipi.it
The silylation of urushiols produces characteristic fragment ions in mass spectrometry. A known electron-impact silanized fragment that arises after the derivatization of urushiols is 3-methylcatechol (3MC). nih.gov This fragment can be used as a surrogate standard for the estimation of total alk-(en)-yl catechol content. nih.gov
Quantitative Analysis and Method Validation for Research Consistency
Ensuring the accuracy, precision, and reliability of urushiol analysis requires rigorous quantitative analysis and method validation. grantome.comglobaljournals.orgresearchgate.netoup.comoup.comnih.govresearchgate.netmdpi.comjst.go.jpmdpi.comnih.gov
For quantitative analysis using GC-MS, method validation typically involves assessing linearity, recovery, precision (repeatability and reproducibility), and the limits of detection (LOD) and quantitation (LOQ). oup.comnih.govresearchgate.net In a validated method for urushiol in sumac, linear calibration curves with correlation coefficients (r²) greater than 0.9976 were achieved in the concentration range of 1–100 ng for all compounds. researchgate.net The recovery rates were found to be between 92% and 119%. researchgate.net The method demonstrated good repeatability and reproducibility, with relative standard deviations (RSD) for intra-day and inter-day variations in the ranges of 2.5–9.3% and 4.8–12%, respectively. researchgate.net The LOD and LOQ were determined to be in the ranges of 0.4–0.8 ng/mL and 1.2–2.7 ng/mL, respectively. researchgate.net
Another study using an HPLC-based method for a specific urushiol congener (15:2) reported an LOD of 0.29 ± 0.03 ppb and an LOQ of 0.97 ± 0.01 ppb. globaljournals.orgresearchgate.net The recovery for this method was within ±2%. globaljournals.orgresearchgate.net
High-performance liquid chromatography (HPLC) is also a valuable tool for the quantitative analysis of urushiol components. mdpi.commdpi.com A study analyzing blended lacquer saps used HPLC to generate linear calibration curves for pentadecatrienyl catechol and heptadecyl catechol, with regression equations yielding R² values of 0.9951 and 0.9954, respectively. mdpi.com
The following table summarizes key validation parameters from a GC-MS method for urushiol analysis. oup.com
| Parameter | Value |
| Linearity (r²) | 0.998 |
| LOD (µg/mL) | 1.74 - 2.67 |
| LOQ (µg/mL) | 1.28 - 1.74 |
| Intra-day CV (%) | 1.59 - 6.22 |
| Inter-day CV (%) | 2.07 - 11.20 |
CV: Coefficient of Variation. Data from a study on urushiol in sumac and food ingredients. oup.com
Chemical Synthesis and Derivatization of Urushiol Analogues for Research
Development of Total Synthesis Strategies for Urushiol (B600771) Components
The total synthesis of urushiol components is a complex endeavor due to the presence of the catechol moiety, which is sensitive to oxidation, and the long, unsaturated alkyl side chain that can have various double bond configurations. rsc.orgrsc.org Early synthetic routes often involved multiple steps, utilized expensive reagents, and required harsh reaction conditions, limiting their practical applicability. rsc.org
One established strategy involves the Wittig reaction to construct the unsaturated side chain. jst.go.jpresearchgate.net This method typically starts with a protected catechol derivative, such as 3,4-dihydroxybenzaldehyde (B13553), which is then elaborated. For instance, a five-step procedure starting from 3,4-dihydroxybenzaldehyde has been developed to yield urushiols with one or no double bonds in the side chain. This process includes hydroxyl protection, an addition reaction, dehydration, catalytic hydrogenation, and subsequent deprotection. rsc.orgrsc.org
Another approach has utilized 1,10-decanediol (B1670011) and 1,2-dimethoxybenzene (B1683551) as starting materials to synthesize ω-phenylalkylcatechols, serving as urushiol models. rsc.org More recent developments have focused on creating more efficient and scalable syntheses. For example, researchers have explored the use of biorenewable resources, such as lignin (B12514952), to produce urushiol analogues. rsc.org A five-step chemical transformation has been reported to install polyunsaturated side chains derived from vegetable oil onto catechol and pyrogallol (B1678534) moieties obtained from the enzymatic degradation of wood lignin. rsc.org
These synthetic strategies not only provide access to the natural urushiol components for analytical and comparative studies but also lay the groundwork for the synthesis of a wide array of analogues with modified structures and functionalities.
Design and Synthesis of Urushiol Analogues with Tailored Side Chains
The nature of the alkyl side chain in urushiol, including its length and degree of unsaturation, plays a critical role in the material and biological properties of the resulting compounds. nih.govgoogle.com Consequently, significant research has been dedicated to the design and synthesis of urushiol analogues with precisely controlled side-chain structures.
The Mannich reaction has proven to be a valuable tool for the synthesis of urushiol analogues. This one-pot, three-component condensation reaction typically involves an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. In the context of urushiol synthesis, catechol serves as the active hydrogen component.
One successful application involves the reaction of catechol, formaldehyde, and N-Boc-piperazine. nih.gov This key step, followed by deprotection and amidation with various fatty acids (e.g., stearic, oleic, linoleic, and α-linolenic acids), yields a series of 3-substituted urushiol analogues. rsc.orgnih.gov This approach is advantageous due to its operational convenience, cost-effectiveness, and scalability. nih.gov Furthermore, urushiol-based benzoxazine (B1645224) monomers have been synthesized via the Mannich reaction using urushiol, n-octylamine, and paraformaldehyde. researchgate.net
The Wittig reaction is a powerful and widely used method for creating carbon-carbon double bonds, making it particularly suitable for constructing the unsaturated alkyl side chains of urushiol analogues. masterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. masterorganicchemistry.com
In the synthesis of urushiol components, the Wittig reaction has been employed to react ylides derived from alkyl- and alkenyltriphenylphosphonium iodides with protected catechol aldehydes, such as 3-(8-oxo-1-octyl)catechol diacetate or 3-(10-oxo-1-decyl)catechol diacetate. jst.go.jpresearchgate.netresearchgate.net This approach allows for the precise installation of unsaturated side chains with defined stereochemistry. For instance, deuterated octadecenoates, primarily as cis isomers, have been prepared using the Wittig reaction. researchgate.netresearchgate.net
The ability to control the length and unsaturation of the alkyl side chain is crucial for fine-tuning the properties of urushiol analogues. Various synthetic strategies have been developed to achieve this.
One approach involves the lipase-catalyzed esterification of 3,4-dihydroxybenzyl alcohol with a selection of unsaturated fatty acids, which allows for the introduction of different side chains. rsc.org Another method utilizes eugenol (B1671780) (4-allyl-2-methoxyphenol) as a starting material. Through a sequence of organosilane protection, thiol-ene click reaction, and deprotection, a range of urushiol analogues with varying alkyl chain lengths can be obtained. rsc.org
Furthermore, the photoinitiated radical reaction of catechol with the alkenyl chains of tung oil has been reported for the synthesis of a multi-component mixture of urushiol analogues. rsc.orgmdpi.com These methods provide a versatile toolkit for creating a library of urushiol analogues with diverse side-chain architectures, enabling detailed investigations into their structure-property relationships.
Chemical Modifications of the Catechol Moiety
The catechol ring is a key functional component of the urushiol molecule, responsible for its reactivity and polymerization behavior. researchgate.net Chemical modification of the catechol moiety, particularly the phenolic hydroxyl groups, is a critical aspect of synthesizing and derivatizing urushiol analogues for various research purposes.
The high reactivity of the catechol's hydroxyl groups necessitates the use of protecting groups during many synthetic transformations to prevent unwanted side reactions. google.com The selection of an appropriate protecting group is crucial and depends on the specific reaction conditions.
Common strategies for protecting phenolic hydroxyls include the formation of ethers or esters. For example, in the synthesis of urushiol components via the Wittig reaction, the catechol hydroxyls are often protected as acetates. jst.go.jpresearchgate.netresearchgate.net Similarly, trimethylsilyl (B98337) (TMS) ethers have been used as protecting groups, for instance, in a novel synthesis of 3-n-(1',2'-dehydro)pentadecylcatechol. nih.gov
Once the desired modifications to other parts of the molecule are complete, the protecting groups can be removed to regenerate the free catechol. This protection-deprotection strategy allows for a wide range of derivatizations, such as the synthesis of amino acid esters and dicarboxylic acid esters of urushiols. google.comgoogle.com For instance, pentadecyl catechol (PDC) and heptadecyl catechol (HDC), the saturated congeners of poison ivy and poison oak urushiols, have been used to prepare esters with various amino acids. google.com These derivatization strategies are essential for creating water-soluble urushiol derivatives and for exploring their potential applications. google.com
Boric Acid Esterification Reactions
The modification of urushiol and its analogues through boric acid esterification represents a significant strategy in synthetic chemistry. This reaction readily occurs between the two phenolic hydroxyl groups characteristic of the catechol structure in urushiol and various boronic acids. mdpi.com This process is frequently utilized for the protection of diols and has been adapted for the derivatization of catechols. mdpi.comresearchgate.net
The primary reaction involves the condensation of the catechol moiety of a urushiol analogue with a boronic acid (RB(OH)₂), leading to the formation of a five-membered ring structure known as a boronic ester. This esterification is typically a reversible reaction, but the resulting esters often exhibit moderate stability in air, which is advantageous for subsequent applications or analysis. mdpi.com Research has demonstrated the synthesis of a series of C15 triene urushiol derivatives, where the catechol group is reacted with phenylboronic acid. mdpi.comresearchgate.net This modification provides a method to create novel compounds for research, such as evaluating their potential biological activities. mdpi.com
A key application of this reaction is in the creation of boron-modified urushiol phenolic resins. A patented method describes a two-step process: first, the esterification of urushiol with boric acid in the presence of a solvent like xylene to form a boric acid urushiol ester; second, a condensation reaction of this ester with phenol (B47542) and formaldehyde to produce the final resin. google.com This indicates the utility of boric acid esterification in developing new polymeric materials based on the urushiol scaffold.
Table 1: Examples of Boric Acid Esterification Products from Urushiol Derivatives This table is generated based on described chemical reactions and is for illustrative purposes.
| Urushiol Derivative | Reactant | Resulting Compound Class | Reference |
|---|---|---|---|
| C15 Triene Urushiol | Phenylboronic Acid | Phenylboronic Ester of Urushiol | mdpi.com |
Enzymatic Derivatization and Biocatalysis in Urushiol Analogue Synthesis
Enzymatic reactions offer a powerful and environmentally benign tool for the synthesis and derivatization of urushiol analogues, operating under mild conditions and often with high specificity. researchgate.netresearchgate.net These biocatalytic methods are central to the development of novel materials for research, including the creation of "artificial urushi." researchgate.netresearchgate.net
One of the most prominent enzymatic methods is lipase-catalyzed esterification. Researchers have successfully synthesized urushiol analogues by the regioselective acylation of catechol derivatives (possessing a primary alcohol) with unsaturated fatty acids sourced from plant oils. researchgate.netresearchgate.netrsc.org For instance, 3,4-dihydroxybenzyl alcohol can be esterified with fatty acids like linoleic acid or α-linolenic acid using a lipase (B570770) catalyst to produce analogues where the unsaturated side chain is linked via an ester bond. researchgate.netrsc.org This approach is advantageous as it allows for precise control over the structure of the resulting analogue.
Laccase, a multi-copper oxidase found in the sap of the lacquer tree (Rhus vernicifera), is another crucial enzyme in this field. nih.gov It catalyzes the oxidation of the phenolic hydroxyl groups in urushiol and its analogues, which is the fundamental step in the natural curing process of lacquer. nih.govmdpi.com This catalytic action is harnessed in biocatalysis to polymerize synthetic urushiol analogues. researchgate.net Peroxidases, in conjunction with catalysts like iron-salen complexes, have also been employed for the oxidative polymerization of urushiol-like phenols, such as cardanol (B1251761), to create crosslinkable prepolymers. researchgate.netacs.org
Furthermore, lipoxygenase has been shown to catalyze the oxidative polymerization of phenolic lipids that contain a (Z,Z)-pentadiene in their side chain, which serves as a model for urushiol analogues. nih.gov This reaction involves the generation of a hydroperoxide on the unsaturated side chain, which is a key step leading to polymerization. nih.gov These enzymatic strategies are pivotal for creating libraries of urushiol analogues with tailored properties for research into new materials and biological interactions. mdpi.com
Table 2: Enzymes Used in Urushiol Analogue Synthesis and Derivatization
| Enzyme | Reaction Type | Substrate Example | Product | Application | Reference |
|---|---|---|---|---|---|
| Lipase | Esterification | 3,4-dihydroxybenzyl alcohol + Unsaturated fatty acids | Urushiol Analogue | Synthesis of "Artificial Urushi" precursors | researchgate.netrsc.org |
| Laccase | Oxidative Polymerization | Urushiol Analogues | Crosslinked Polymer Film | Curing of "Artificial Urushi" | researchgate.netresearchgate.netnih.gov |
| Peroxidase | Oxidative Polymerization | Cardanol (Urushiol Analogue) | Crosslinkable Polyphenol | Synthesis of prepolymers for coatings | researchgate.net |
Development of "Artificial Urushi" and Bio-inspired Materials for Research Applications
The development of "artificial urushi" and related bio-inspired materials is a significant area of research, driven by the need to overcome the resource limitations and allergenic properties of natural urushiol while replicating its remarkable coating properties. researchgate.netnih.gov This research leverages synthetic urushiol analogues that can be cured through various methods to form durable, high-performance films. researchgate.netoup.com
The curing of urushiol and its synthetic analogues into a durable coating is fundamentally an oxidative polymerization process. mdpi.com In both natural and artificial systems, this transformation is often initiated by enzymes, primarily laccase. mdpi.comacs.org The mechanism begins with the laccase-catalyzed oxidation of the catechol's hydroxyl groups. mdpi.com The copper ions (Cu²⁺) within the laccase active site abstract a hydrogen atom from the phenol, generating highly reactive semiquinone radicals. mdpi.comresearchgate.net
These radicals can then undergo several coupling reactions to build the polymer network:
C-C Coupling: Radicals on the aromatic rings can couple, forming direct bonds between catechol units. nih.gov
C-O-C Coupling: A radical on one ring can attack the oxygen of a hydroxyl group on another, forming an ether linkage. researchgate.net
Side-Chain Reactions: The unsaturated bonds in the aliphatic side chains are also involved in the crosslinking. The initial radicals can initiate further radical reactions along the side chains, leading to addition reactions and the formation of a complex, crosslinked network. nih.govrsc.org
Lipoxygenase-catalyzed polymerization provides an alternative pathway, where hydroperoxides are first formed on the unsaturated side chain. nih.gov The subsequent decomposition of these hydroperoxides, also catalyzed by the enzyme, generates radicals that couple to form crosslinked polymers involving both the phenol ring and the side chain. nih.gov Non-enzymatic catalysts, such as Fe(III)-salen complexes, can also induce oxidative polymerization in urushiol analogues, yielding soluble prepolymers that can be subsequently hardened into a crosslinked film. researchgate.net The final properties of the resulting "artificial urushi," such as hardness and gloss, are comparable to those of natural lacquer coatings. researchgate.net
Electropolymerization has emerged as a rapid and controllable alternative to traditional enzymatic or oxidative curing for urushiol analogues. nih.govrsc.org This technique allows for the formation of robust, adherent, and protective coatings directly onto conductive substrates, such as copper. nih.govrsc.org The method is particularly effective for 3-substituted urushiol analogues, which have been synthesized to mimic the structure of natural urushiol. nih.govdntb.gov.ua
The proposed mechanism for the electropolymerization of these analogues involves several key electrochemical and chemical steps: rsc.orgnih.govrsc.org
Anodic Oxidation: A catechol unit in the urushiol analogue is first oxidized at the anode surface to its corresponding o-quinone form.
Comproportionation: The newly formed quinone reacts with another catechol unit via a single-electron exchange to produce two semiquinone radicals. This step is similar to the initial radical generation in enzymatic polymerization but is initiated electrochemically.
Radical Coupling: The semiquinone radicals undergo various coupling reactions. These include the coupling of phenoxyl radicals to each other and additions to the carbon-carbon double bonds (C=C) present in the unsaturated side chains.
This cascade of radical reactions results in the formation of a highly crosslinked, robust polymer network that forms a coating on the electrode surface. rsc.orgnih.gov Coatings produced via electropolymerization have demonstrated desirable properties, including significant hardness, strong adhesion, and high hydrophobicity. nih.gov Research has shown that these electrochemically-cured films can provide effective corrosion protection for metals. nih.govrsc.org This methodology offers a promising pathway for the scalable application of urushiol-based materials in fields requiring high-performance protective coatings. nih.gov
Table 3: Comparison of Curing Methodologies for Urushiol Analogues
| Feature | Oxidative Polymerization (Laccase) | Electropolymerization |
|---|---|---|
| Initiation | Enzymatic oxidation of catechol to semiquinone radicals. | Anodic oxidation of catechol to quinone, followed by comproportionation to semiquinone radicals. |
| Catalyst | Laccase, Peroxidase, Metal-salen complexes. | Applied electrical potential (no external catalyst needed). |
| Conditions | Mild conditions (ambient temp, specific humidity). mdpi.com | Controlled electrochemical cell conditions. nih.gov |
| Substrate | Can be applied to various surfaces. | Requires a conductive substrate. nih.gov |
| Control | Dependent on enzyme activity and environmental factors. | Highly controllable via electrochemical parameters (e.g., scan rate, potential). nih.gov |
| Resulting Film | High hardness and gloss, similar to natural urushi. researchgate.net | Robust, high adhesion, hydrophobic, and anti-corrosive coatings. nih.govrsc.org |
| Reference | researchgate.netresearchgate.netmdpi.com | rsc.orgnih.govrsc.org |
Comparative Studies and Future Research Trajectories
Comparative Analysis of Natural and Synthesized Urushiol (B600771) Homologues
Urushiol is not a single entity but a mixture of congeners, primarily differing in the length of their alkyl side chain (typically C15 or C17) and the degree of unsaturation within that chain. researchgate.netwikipedia.org These structural variations significantly influence the properties of both natural and synthetic urushiols.
Natural Homologues: C15 vs. C17 and the Role of Unsaturation
Naturally occurring urushiols exhibit distinct compositions depending on their plant source. For instance, poison ivy (Toxicodendron radicans) predominantly contains C15 (pentadecylcatechols) congeners, whereas poison oak (Toxicodendron diversilobum) is rich in C17 (heptadecylcatechols) homologues. researchgate.neteuropa.eunih.gov The degree of unsaturation in the alkyl side chain is a critical determinant of biological and material properties.
Research indicates a direct correlation between the number of double bonds in the side chain and the intensity of the allergic reaction it can induce. researchgate.net Urushiol containing at least two double bonds elicits a reaction in over 90% of individuals. researchgate.net This unsaturation is also crucial for the polymerization process that forms the hard, durable lacquer for which urushiol is known. wikipedia.org
The biological activity of urushiol homologues also varies with structure. Studies on structurally similar phenolic lipids, such as ginkgols, have provided insights into these structure-activity relationships. For example, unsaturated ginkgol monomers have demonstrated more potent cytotoxic effects against cancer cell lines than their saturated counterparts. mdpi.comnih.gov Specifically, ginkgol C15:1 showed stronger cytotoxicity against HepG2 and HGC cancer cells than ginkgol C17:1, suggesting that a shorter, unsaturated side chain can enhance certain biological activities. mdpi.com Conversely, the antibacterial activity of urushiol is also dependent on the unsaturation of the alkyl chain, which facilitates the disruption of bacterial cell membranes. researchgate.netmgi-tech.comresearchgate.net
The spatial distribution of these homologues within the plant tissues also differs. In poison ivy stems, C15 urushiol congeners are primarily found in the resin ducts, while C17 congeners are more broadly distributed throughout the cortex and vascular tissues. nih.gov
Interactive Data Table: Comparative Cytotoxicity of Urushiol and Related Phenolic Lipids
The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a compound required to inhibit the growth of 50% of the cells.
| Compound/Homologue | Cell Line | IC50 Value (µM) | Key Finding |
| Urushiol (mixture) | MKN-45 (gastric cancer) | ~34.5 (15 µg/ml) | Demonstrates cytotoxic effects on human gastric cancer cells. acs.org |
| Urushiol (mixture) | MKN-28 (gastric cancer) | ~46.0 (20 µg/ml) | Shows dose-dependent cytotoxicity. acs.org |
| Ginkgol C15:1-Δ⁸ | HepG2 (liver cancer) | 18.84 ± 2.58 | C15 unsaturated homologue shows high potency. mdpi.com |
| Ginkgol C15:1-Δ⁸ | HGC (gastric cancer) | 13.15 ± 2.91 | Highlights greater sensitivity in gastric cancer cells. mdpi.com |
| Ginkgol C17:1-Δ¹⁰ | HepG2 (liver cancer) | ~59.97 | C17 homologues show lower potency compared to C15:1. mdpi.com |
| Ginkgol C17:1-Δ¹⁰ | HGC (gastric cancer) | ~30.97 | Activity varies significantly between cell lines. mdpi.com |
Natural vs. Synthesized Urushiols
The synthesis of urushiol analogues has become a significant area of research, driven by the need to overcome the limitations of natural urushiol, such as its limited availability and allergenic properties. nih.gov Synthetic strategies allow for precise control over the molecular structure, enabling the production of homologues with specific side-chain lengths and degrees of unsaturation. nih.gov
Research has shown that synthetic urushiol analogues can replicate and even improve upon the properties of natural urushiol. For instance, films created from synthetic 3-substituted urushiol analogues can achieve a hardness comparable to that of natural urushi lacquer. mdpi.commdpi.com The substitution pattern on the catechol ring is critical; 3-substituted synthetic analogues mimic the structure of natural urushiol and exhibit enhanced properties compared to 4-substituted isomers like thitsiol, which polymerize more slowly and form softer films.
Interactive Data Table: Comparative Properties of Natural and Synthetic Urushiol Coatings
| Urushiol Type | Key Structural Feature | Martens Hardness (N/mm²) | Thermal Stability (T₁₀% Weight Loss) |
| Natural Urushiol (Chinese) | C15 triene dominant | 176.7 ± 2.3 | 321.8 °C |
| Natural Thitsiol (Cambodian) | 4-substituted, C17 diene | 58.5 ± 0.6 | Not Reported |
| Synthetic Urushiol Analogue (UA0) | Saturated side chain | Not Reported | >280 °C |
| Synthetic Urushiol Analogue (UA1-3) | Unsaturated side chains | Desirable hardness achieved | >280 °C |
Data sourced from multiple studies. mdpi.comscilit.com
Furthermore, synthetic analogues offer advantages in processing, such as higher aerobic stability, which facilitates methods like electropolymerization to create robust coatings with excellent adhesion, hydrophobicity, and thermal stability. scilit.com
Interdisciplinary Research Approaches Integrating Omics Data and Chemical Biology
Modern research into urushiol increasingly relies on the convergence of multiple scientific disciplines, particularly 'omics' technologies and chemical biology, to unravel its complex nature.
Omics-Driven Insights into Biosynthesis
The biosynthetic pathway of urushiol has long been a subject of investigation, but recent advances in genomics, transcriptomics, and metabolomics have provided unprecedented insights. mdpi.com By combining these omics techniques, researchers have successfully identified candidate genes responsible for urushiol production in plants like Toxicodendron vernicifluum (the Chinese lacquer tree). mgi-tech.comnih.gov
Multi-omics studies have revealed that gene families related to the biosynthesis of secondary metabolites, including urushiol, are expanded in the lacquer tree's genome. nih.gov Researchers have constructed putative biosynthetic pathways, identifying key enzyme families such as polyketide synthases (PKS) and chalcone (B49325) synthases (CHS) that are crucial in the initial steps of urushiol formation. researchgate.netnih.govresearchgate.net For example, a comparative multi-omics study of different Toxicodendron cultivars identified specific genomic modules and regulatory networks that may account for the higher accumulation of urushiol in certain varieties. researchgate.netresearchgate.net The de novo assembly of the Toxicodendron radicans transcriptome has also provided a valuable resource for discovering genes involved in the yet-to-be-fully-validated steps of urushiol biosynthesis. mdpi.com
Chemical Biology and Molecular Interactions
Chemical biology provides the tools to study the direct molecular interactions of urushiol within biological systems. It is well-established that urushiol acts as a hapten, a small molecule that becomes immunogenic only after binding to a carrier protein. wikipedia.org Chemical biology approaches help to elucidate this process. For instance, studies using synthetic nucleophiles like N-acetylcysteine serve as models to understand how the reactive quinone form of urushiol binds to nucleophilic sites on proteins. europa.eu
A significant breakthrough from the integration of immunology and structural biology has been the identification of the immune molecule CD1a as a crucial player in the skin's reaction to urushiol. monash.edu Using advanced imaging techniques, researchers have visualized the molecular interplay between CD1a and urushiol, confirming that CD1a is instrumental in mediating the inflammatory response. monash.edu This discovery has identified a specific molecular target for developing agents to block this interaction and prevent the allergic reaction. monash.edu
Emerging Research Avenues in Urushiol Science and its Analogues
The unique chemical properties of urushiol and its synthetic analogues are opening up new frontiers in materials science and biomedicine.
Advanced Materials and Nanotechnology
The inherent ability of urushiol to polymerize into highly durable, corrosion-resistant, and hydrophobic coatings makes it an attractive platform for developing advanced materials. researchgate.netnih.gov Future research is focused on "precision molecular engineering" to create urushiol-based coatings with tailored properties. nih.govmdpi.com
Emerging applications include:
Antimicrobial and Antifouling Coatings: Urushiol exhibits broad-spectrum antimicrobial activity. mgi-tech.commdpi.com This has led to the development of urushiol-based composite systems, such as metal-coordination networks and organic-inorganic hybrids, which show enhanced and durable antibacterial performance for potential use on medical devices and in marine antifouling applications. nih.govresearchgate.netmdpi.comresearchgate.net
Self-Healing and Stimuli-Responsive Platforms: Researchers are exploring the creation of "smart" urushiol-based materials that can self-heal or respond to environmental stimuli. nih.govmdpi.com
Nanotechnology Integration: The incorporation of nanotechnology, such as the synthesis of Cu-ethanolamine nanozymes that mimic the function of the natural enzyme laccase, can accelerate the curing process of urushiol, making it more viable for industrial applications. mdpi.com Urushiol is also being used to create hybrid particles and hydrophobic coatings with materials like lignin (B12514952), demonstrating its potential as a green component in sustainable materials. acs.org
Biomedical and Therapeutic Applications
Beyond its traditional use and allergenic properties, urushiol and its derivatives are being investigated for their therapeutic potential.
Anticancer Agents: Studies have shown that urushiol can induce apoptosis (programmed cell death) in various cancer cell lines, including gastric and colon cancer. nih.gov Urushiol V, a specific congener, has been found to inhibit cancer cell proliferation by downregulating the FoxM1 protein and can enhance the efficacy of conventional chemotherapy drugs like 5-fluorouracil. nih.gov
Immunotherapy: In a novel approach, scientists are developing a derivative of urushiol to desensitize individuals to poison ivy. usda.gov This urushiol-based compound has received "Investigational New Drug" status from the U.S. Food and Drug Administration, with plans for clinical trials to evaluate its potential as an immunotherapy treatment, similar to an allergy shot. usda.gov
The future of urushiol science lies in harnessing these interdisciplinary approaches to design novel, high-performance, and sustainable materials and to explore the untapped biomedical potential of this unique natural product and its synthetic analogues.
Q & A
Q. What are the key structural characteristics of Urushiol III, and how do they influence its reactivity in experimental settings?
Urushiol III is characterized by a resorcinol (1,3-dihydroxybenzene) core with a C15-C17 unsaturated alkyl side chain. Structural diversity arises from variations in phenol hydroxyl positions (catechol vs. resorcinol) and side-chain saturation . Methodologically, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for resolving structural isomers, while mass spectrometry (MS) identifies alkyl chain length and unsaturation patterns . Reactivity in polymerization studies, for example, depends on the ortho-dihydroxy groups, which enable oxidative crosslinking via laccase or metal coordination .
Q. What experimental models are commonly used to study the allergenic properties of Urushiol III, and what methodological considerations ensure reproducibility?
Murine models (e.g., BALB/c mice) are standard for studying urushiol-induced allergic contact dermatitis (ACD). Key steps include:
- Sensitization : Topical application of urushiol III (0.5-1% in acetone) to shaved skin.
- Challenge : Re-exposure after 5-7 days to evaluate immune response (e.g., ear swelling, cytokine profiling) .
- Controls : Use of 3-Pentadecylphenol (3-PDP) as a non-toxic surrogate avoids confounding irritation effects . Transcriptome profiling (qPCR, microarray) and flow cytometry are used to quantify Th2 bias (IL-4, IL-13) and immune cell infiltration .
Q. How is Urushiol III biosynthesized in Anacardiaceae plants, and what genomic tools elucidate its pathway?
Urushiol III biosynthesis involves polyketide synthase (PKS) enzymes. Transcriptome sequencing (e.g., PacBio long-read and RNA-seq) identified 33 TvPKS homologs in Toxicodendron vernicifluum linked to alkylresorcinol production . Co-expression analysis and phylogenetic clustering revealed evolutionary divergence from catechol-based precursors, with side-chain elongation mediated by fatty acid synthases (FAS) . CRISPR-Cas9 knockout studies in model plants (e.g., Nicotiana benthamiana) are emerging tools to validate gene function .
Advanced Research Questions
Q. What molecular mechanisms underlie Urushiol III’s bioactivity, and how can conflicting data on its cytotoxic vs. protective effects be reconciled?
Urushiol III exhibits concentration-dependent duality:
- Cytotoxicity : At high doses (IC₅₀ ~10–30 µM in SW480 colon cancer cells), it induces S-phase arrest via cyclin E1 suppression and FoxM1 downregulation, a transcription factor critical for proliferation .
- Protective Effects : Low doses (≤5 µM) activate AMPK/mTOR signaling, enhancing autophagy and reducing oxidative stress . Contradictions arise from cell-type specificity (e.g., cancer vs. normal cells) and structural analogs (e.g., Urushiol V has higher cytotoxicity due to longer alkyl chains) .
Q. What are the challenges in synthesizing Urushiol III derivatives with enhanced stability, and what polymerization techniques show promise for functional materials?
Key challenges include:
- Oxidative Instability : The ortho-dihydroxy group is prone to autoxidation. Methacrylation (e.g., acryloyl chloride modification) improves stability for photopolymerization .
- Controlled Crosslinking : Laccase-mediated curing achieves biocompatible coatings (e.g., hydrophobic films), while electrospinning with polycaprolactone (PCL) enhances mechanical strength for hemostatic agents . Sol-gel reactions with tetraethyl orthosilicate (TEOS) yield hybrid materials with hydrolytic resistance, critical for dental adhesives .
Q. How do variations in Urushiol III’s alkyl chain length and saturation impact its biological interactions, and what analytical approaches best characterize these structural nuances?
- Chain Length : Longer chains (C17 vs. C15) enhance membrane permeability, as shown by molecular dynamics simulations .
- Unsaturation : Cis double bonds increase fluidity and allergenic potency by facilitating hapten-protein binding (e.g., CD1a-mediated T-cell activation) . Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) quantifies chain length, while nuclear Overhauser effect spectroscopy (NOESY) NMR resolves double-bond geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
